molecular formula C8H7F3O B1441524 2-(2,4,6-Trifluorophenyl)ethanol CAS No. 1000571-83-4

2-(2,4,6-Trifluorophenyl)ethanol

Cat. No. B1441524
M. Wt: 176.14 g/mol
InChI Key: PDYXJMXNVVNNFD-UHFFFAOYSA-N
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Description

“2-(2,4,6-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It contains a total of 19 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 19 bonds, including 12 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Wittig reaction of 2,4,6-trifluorobenzaldehyde with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon gives only new E (and 2E,4E)-forms selectively .


Molecular Structure Analysis

The molecular structure of “2-(2,4,6-Trifluorophenyl)ethanol” includes a six-membered aromatic ring with three fluorine substituents at the 2, 4, and 6 positions. Attached to the aromatic ring at the 2 position is an ethanol group .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

2-(2,4,6-Trifluorophenyl)ethanol and its derivatives have demonstrated significant utility in organic synthesis. Lawson, Wilkins, and Melen (2017) describe the use of tris(2,4,6‐trifluorophenyl)borane as an efficient catalyst for 1,2‐hydroboration, a key reaction in organic chemistry used for synthesizing various borylated products including alcohols and amines (Lawson, Wilkins, & Melen, 2017). This highlights the compound's role in facilitating complex organic reactions.

Biocatalysis

Chen, Xia, Liu, and Wang (2019) have explored the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. They developed an asymmetric reduction process using recombinant Escherichia coli cells, demonstrating the potential of using biological methods for producing high-purity chemical compounds (Chen, Xia, Liu, & Wang, 2019).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of related compounds have been a subject of study. For example, Xue et al. (2021) investigated the solubility of 2,4,6-trinitroresorcinol hydrate in various solvents, providing insights into the solubility behaviors of similar trifluorophenyl compounds (Xue et al., 2021).

Fuel Quality Analysis

The application of trifluorophenyl derivatives in fuel quality analysis has been demonstrated by Budag et al. (2006). They investigated the effect of ethanol addition to gasoline using solvatochromic dyes based on trifluorophenyl compounds, contributing to the development of methods for fuel quality assessment (Budag, Giusti, Machado, & Machado, 2006).

Safety And Hazards

“2-(2,4,6-Trifluorophenyl)ethanol” should not be used for food, drug, pesticide, or biocidal product use. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

2-(2,4,6-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXJMXNVVNNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695179
Record name 2-(2,4,6-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,6-Trifluorophenyl)ethanol

CAS RN

1000571-83-4
Record name 2-(2,4,6-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kwiczak-Yiğitbaşı, JL Pirat, D Virieux, JN Volle… - Arabian Journal of …, 2020 - Elsevier
Due to their biological activity and structural analogy to corresponding α-amino acids, α-aminophosphonates and their fluorinated derivatives provide an important source for drug …
Number of citations: 2 www.sciencedirect.com

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